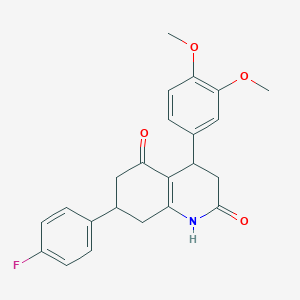
4-(3,4-dimethoxyphenyl)-7-(4-fluorophenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related quinoline derivatives involves multi-component reactions, showcasing the complexity and versatility of synthetic approaches used in their production. For instance, acetic acid-mediated multicomponent synthesis has been reported for producing novel tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones, demonstrating the adaptability of synthesis methods for generating structurally complex quinolines (Patel et al., 2022). Furthermore, the synthesis of metabolites related to quinoline carboxylates highlights the importance of protective groups and cyclization reactions in achieving high yields of desired products (Mizuno et al., 2006).
Molecular Structure Analysis
Crystal structure analysis provides insights into the molecular conformation and intermolecular interactions of quinoline derivatives. X-ray diffraction studies have elucidated the crystal structures of several quinoline compounds, revealing their conformational preferences and potential for forming hydrogen bonds and π-π interactions, which could influence their chemical reactivity and biological activity (Wang et al., 2009).
Chemical Reactions and Properties
Quinoline derivatives undergo various chemical reactions, including cyclization, halogenation, and nitration, depending on their substitution patterns and reaction conditions. These reactions can significantly alter their chemical properties and lead to the formation of new compounds with diverse functionalities and potential applications (Mcomie et al., 1969).
Physical Properties Analysis
The physical properties of quinoline derivatives, such as solubility, melting point, and crystallinity, are influenced by their molecular structures and substituent groups. For example, the presence of dimethoxy and fluorophenyl groups can affect the compound's polarity, solubility in various solvents, and crystalline form, which are critical factors in pharmaceutical formulation and material science applications.
Chemical Properties Analysis
Quinoline derivatives exhibit a range of chemical properties, including acidity, basicity, and reactivity towards electrophiles and nucleophiles, determined by the electronic distribution within their molecules. Computational studies, such as density functional theory (DFT) calculations, provide valuable insights into the electronic structure, molecular orbitals, and chemical reactivity of these compounds. These properties are essential for understanding their behavior in chemical reactions and potential interactions with biological targets (Wazzan et al., 2016).
科学的研究の応用
Molecular Structure and Spectroscopic Characterization
Research on similar quinoline derivatives has focused on their molecular structure and spectroscopic characterization, including NLO (Non-Linear Optical) and NBO (Natural Bond Orbital) analyses. These studies provide insights into the electronic interactions, stabilization energies, and charge distributions within the molecules. Such analyses are crucial for understanding the biological potentials and corrosion inhibition properties of these compounds (Wazzan, Al-Qurashi, & Faidallah, 2016).
Photophysical Properties and ESIPT Mechanism
Quinoline derivatives have been studied for their excited-state intramolecular proton transfer (ESIPT) inspired properties. These compounds exhibit dual emissions and large Stokes shifts, with their emission properties depending on the solvent polarity. This characteristic is beneficial for the development of new fluorophores for bioimaging and sensing applications (Padalkar & Sekar, 2014).
OLED Applications
Quinoline derivatives have been investigated for their potential in organic light-emitting diode (OLED) applications. Studies have shown that certain quinoline-based molecules can emit standard-red fluorescence with satisfactory chromaticity, indicating their usefulness as standard-red light-emitting materials for OLED technology (Luo et al., 2015).
Anticancer Activity
The synthesis and biological evaluation of quinoline derivatives have shown that some of these compounds exhibit potent cytotoxicity against various tumor cell lines. Notably, certain derivatives have been found to induce cell cycle arrest in the G2/M phase accompanied by apoptosis, suggesting their potential as anticancer agents (Chen et al., 2013).
Synthetic Routes and Metabolites
Efficient synthetic routes have been developed for quinoline derivatives, facilitating the production of metabolites with potential therapeutic applications. These syntheses are crucial for the exploration of new drug candidates (Mizuno et al., 2006).
N-C Axial Chirality and Steric Discrimination
Research on quinoline derivatives with an ortho-fluoro substituent has provided insights into N-C axial chirality and the steric discrimination between hydrogen and fluorine atoms. These studies are significant for the design of chiral compounds with specific optical properties (Iida et al., 2019).
特性
IUPAC Name |
4-(3,4-dimethoxyphenyl)-7-(4-fluorophenyl)-1,3,4,6,7,8-hexahydroquinoline-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FNO4/c1-28-20-8-5-14(11-21(20)29-2)17-12-22(27)25-18-9-15(10-19(26)23(17)18)13-3-6-16(24)7-4-13/h3-8,11,15,17H,9-10,12H2,1-2H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBCUNGNROQLXJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CC(=O)NC3=C2C(=O)CC(C3)C4=CC=C(C=C4)F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,4-dimethoxyphenyl)-7-(4-fluorophenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(5-methyl-2-pyridinyl)-6-[4-(phenoxyacetyl)-1-piperazinyl]-3-pyridazinamine](/img/structure/B5505807.png)

![(4-morpholinylmethyl)[2-(4-pyridinyl)ethyl]phosphinic acid](/img/structure/B5505820.png)

![(1S*,5R*)-3-methyl-6-{2-[(4-methylphenoxy)methyl]-3-furoyl}-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5505834.png)
![2-methyl-4-[3-({4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1-piperidinyl}carbonyl)phenyl]-2-butanol](/img/structure/B5505842.png)

![4-[(2-fluorobenzylidene)amino]-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5505849.png)
![3,5-dimethyl-7-(5-methyl-2-phenyl-3-furoyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B5505857.png)
![4-{[(4,5-dibromo-2-furyl)methylene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5505859.png)
![4-[(4-bromobenzyl)oxy]-3-methoxybenzaldehyde oxime](/img/structure/B5505860.png)
![1-[4,5-bis(dimethylamino)-1-naphthyl]ethanone](/img/structure/B5505893.png)